Chivosazole A
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H71NO12 |
|---|---|
Molecular Weight |
866.1 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32?,33?,34?,35?,36?,37-,39?,40?,41?,42?,44-,45?,46+,47-,49+/m1/s1 |
InChI Key |
OVMUGRSUGHRYEC-VJDNGFIESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)OC)OC)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC)O |
Synonyms |
chivosazol A chivosazole A |
Origin of Product |
United States |
Origin and Biosynthesis of Chivosazole a
Isolation Source: Sorangium cellulosum Strains
Chivosazole A belongs to a class of seven 31-membered ring macrolides known as chivosazoles, first isolated in 1995 by Höfle and co-workers. rsc.org These compounds are derived from the myxobacterium Sorangium cellulosum. rsc.org
Several strains of Sorangium cellulosum have been identified as producers of chivosazoles and related metabolites. The initial isolation of this compound was from Sorangium cellulosum strain So ce12. researchgate.netnih.gov This strain is also known to produce other diverse natural products, including the broad-spectrum antibiotic sorangicin, sorangiolides, and disorazoles. researchgate.netnih.gov Chivosazole F, an aglycon variant of this compound, was formed by Sorangium cellulosum strain So ce885. researchgate.net Furthermore, the model strain Sorangium cellulosum So ce56 has been studied for its chivosazole biosynthetic gene cluster. researchgate.netuni-bielefeld.de Certain strains, such as Sorangium cellulosum So ce1525, demonstrate the capacity to simultaneously produce multiple complex structural families, including sorangicins, sorangiolides, disorazoles, and new homologues of chivosazoles. scite.ai
Table 1: Sorangium cellulosum Strains and Associated Chivosazole Production
| Sorangium cellulosum Strain | Chivosazoles Produced/Associated |
| So ce12 | This compound, Chivosazole variants (2-6) researchgate.netnih.gov |
| So ce885 | Chivosazole F (aglycon) researchgate.net |
| So ce56 | This compound (biosynthetic gene cluster identified) researchgate.netuni-bielefeld.de |
| So ce1525 | New homologues of chivosazoles scite.ai |
The chivosazoles are isolated from the fermentation broth of Sorangium cellulosum strains. researchgate.net While the general concept of optimizing fermentation processes to enhance the yield of natural products is well-established in biotechnology amazon.comnih.govccsenet.orgresearchgate.net, specific detailed fermentation conditions and optimization strategies exclusively for this compound production are not extensively detailed in the provided research findings. Myxobacteria, including Sorangium cellulosum, are known to produce increased amounts of secondary metabolites during the cell differentiation stage, when they also form fruiting bodies. rsc.org Efficient transformation methods, such as electroporation protocols, have been developed for Sorangium strains to facilitate genetic studies related to biosynthetic gene clusters, which can indirectly contribute to optimization efforts. nih.gov
Specific Myxobacterial Strains Yielding Chivosazoles
Proposed Biosynthetic Pathway of this compound
The biosynthesis of complex natural products like this compound often involves large multienzyme complexes. researchgate.net this compound is a macrocyclic compound that contains an oxazole (B20620) ring and a glycosidically bound 6-deoxyglucose (B1215497) moiety (quinovose) at C-11, with chivosazole F being an exception lacking the glycosidic side chain. rsc.orgnih.gov
The core structure of this compound is a polyketide, and its biosynthesis is directed by a modular Type I Polyketide Synthase (PKS) system. researchgate.netresearchgate.netsci-hub.seescholarship.orgmdpi.com PKS systems are large, multi-domain enzymes that sequentially catalyze carbon-carbon bond formation and modifications of elongated intermediates, analogous to fatty acid biosynthesis. mdpi.com The chivosazole biosynthetic gene cluster, identified in Sorangium cellulosum So ce56, spans approximately 92 kbp on the chromosome and contains four PKS genes. uni-bielefeld.de PKS modules are responsible for the assembly of the polyketide chain, often determining the configuration of double bonds and stereocenters. researchgate.netescholarship.org
In addition to PKS systems, the biosynthesis of this compound involves a Nonribosomal Peptide Synthetase (NRPS) system, indicating a hybrid PKS-NRPS origin. researchgate.netsci-hub.semagtechjournal.commichaelskinnider.comsci-hub.se NRPS enzymes are responsible for synthesizing peptides independently of ribosomes, incorporating various building blocks, including non-proteinogenic amino acids. wikipedia.orgd-nb.infouni-freiburg.de The chivosazole biosynthetic gene cluster includes one hybrid PKS/NRPS gene. uni-bielefeld.de The oxazole ring, a characteristic feature of this compound, is formed from serine and an adjacent N-acetyl unit, with the C-1 of serine being part of the macrolide ring. researchgate.net
Modular PKS and NRPS enzymes are organized into repeating modules, each containing specific domains that perform defined catalytic reactions. researchgate.netwikipedia.orguni-freiburg.de
Table 2: Key Enzymatic Modules and Predicted Functions in Chivosazole Biosynthesis
| Enzyme System | Domain | Predicted Function |
| PKS | Acyltransferase (AT) | Selects and loads extender units (e.g., methylmalonyl extender unit) researchgate.netescholarship.org |
| Ketoreductase (KR) | Catalyzes the reduction of β-keto groups researchgate.net | |
| Dehydratase (DH) | Catalyzes dehydration, often involved in double bond formation researchgate.net | |
| Enoylreductase (ER) | Catalyzes the reduction of enoyl groups researchgate.net | |
| NRPS | Adenylation (A) | Selects and activates specific amino acids uni-freiburg.deuni-saarland.de |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Carries the growing peptide intermediate uni-freiburg.deuni-saarland.de | |
| Condensation (C) | Catalyzes the formation of peptide bonds uni-bielefeld.deuni-freiburg.de | |
| Post-PKS Modification | Methyltransferases | Involved in post-polyketide modifications, such as the addition of C- and O-methyl groups derived from methionine. researchgate.netuni-bielefeld.de |
| Terminal | Thioesterase (TE) | Releases the final product from the enzyme complex uni-freiburg.de |
The arrangement of these enzymatic domains within the modular PKS and NRPS systems dictates the sequence and modifications of the growing polyketide-peptide chain, ultimately leading to the complex structure of this compound. researchgate.netuni-freiburg.de
Structural Elucidation and Stereochemical Assignment of Chivosazole a
Methodologies for Absolute and Relative Configuration Determination
The precise determination of the absolute and relative configurations of chivosazole A involved a multifaceted approach, integrating various spectroscopic, analytical, and synthetic methodologies. biorxiv.orgmetabolomicsworkbench.org
NMR spectroscopy played a pivotal role in the structural and stereochemical assignment of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR were instrumental in determining the basic structural framework. biorxiv.org
Double Bond Geometry : The geometry of the disubstituted double bonds was ascertained by analyzing the coupling constants in the ¹H NMR spectra. Coupling constants of 10–12 Hz indicated a Z-configuration, while those of 14–16 Hz were characteristic of an E-configuration. biorxiv.org
Trisubstituted Double Bond Configuration : The configuration of the trisubstituted double bond was determined to be E, supported by the observation of a Nuclear Overhauser Effect (NOE) signal between the C36 methyl group and the proton at C9. biorxiv.org
Diol Stereochemistry (Acetonide Method) : The relative configurations of the diols at C32 and C34 in this compound were elucidated using the acetonide method, a technique developed by Rychnovsky and Evans. The reaction of this compound with acetone (B3395972) and para-toluenesulfonic acid yielded an acetonide, and the subsequent analysis of its ¹³C NMR shifts revealed an anti-conformation for the hydroxyl groups in this region. biorxiv.org
Table 1: Key NMR Spectroscopic Data for this compound Stereochemical Assignment
| Feature | NMR Technique | Diagnostic Observation | Configuration/Conformation | References |
| Disubstituted Double Bonds | ¹H NMR | Coupling constants (10-12 Hz) | Z-configuration | biorxiv.org |
| ¹H NMR | Coupling constants (14-16 Hz) | E-configuration | biorxiv.org | |
| Trisubstituted Double Bond | ¹H NMR (NOE) | NOE between C36 methyl and C9 proton | E-configuration | biorxiv.org |
| Diols at C32 and C34 | ¹³C NMR (Acetonide) | Shifts of acetonide carbons | anti-conformation | biorxiv.org |
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), was employed to confirm the molecular structure and elemental composition of this compound. biorxiv.org This technique provided crucial information regarding the molecular weight and formula, complementing the data obtained from NMR spectroscopy in the initial structural determination. biorxiv.org
Genetic analysis played a significant role in the stereochemical assignment of this compound, particularly in predicting the configurations of various stereocenters. The analysis of the polyketide reductase gene cluster provided insights into the biosynthetic machinery responsible for chivosazole production. biorxiv.orgmetabolomicsworkbench.org This bioinformatic approach, when combined with spectroscopic data, allowed for the prediction and confirmation of stereochemical outcomes. For instance, the proposed configuration at C22, initially deduced for this compound, was later confirmed through the synthesis of chivotriene, a shunt product whose structure was elucidated by NMR and its genetic and spectroscopic analyses.
Conformational analysis, often computer-aided, was integrated to rationalize spectroscopic data and assist in the assignment of configurations. biorxiv.orgmetabolomicsworkbench.org For this compound, Monte Carlo conformational analysis was applied to energy-minimized structures to understand and confirm the relative configurations, particularly in acyclic segments where stereogenic methine carbons are substituted with methyl or hydroxyl groups. biorxiv.org This computational approach helped in interpreting complex NMR data and validating proposed stereochemical models.
Chemical degradation was a vital strategy for determining the relative configuration of specific stereocenters within this compound. To ascertain the relative configuration of all stereocenters between C28 and C35, the free hydroxyl groups on this compound were protected with tert-butyldimethylsilyl (TBS) groups. This protected compound was then subjected to ozonolysis followed by a reductive work-up, yielding a fragment (e.g., ¹⁵) corresponding to the C28-C35 region. biorxiv.orgnih.gov Spectroscopic methods, including NOE contacts, were then applied to this smaller, more manageable fragment to deduce its stereochemistry. For example, strong NOE contacts were observed between the proton on the C39 methyl group and the proton at C31, and between protons at C40 and C29, and between protons at C33 and C31. biorxiv.org
Partial synthesis efforts provided crucial confirmation for specific stereochemical assignments. The synthesis of chivotriene, a shunt product isolated from Sorangium cellulosum, confirmed the proposed configuration at C22, which was initially deduced for this compound through a combination of genetic and spectroscopic analyses. biorxiv.org Furthermore, the preparation of an advanced C15-C35 northern hemisphere subunit of the chivosazoles, achieved through stereocontrolled reactions, allowed for its correlation with a known C28-C35 degradation fragment of this compound. This correlation provided independent validation of the assigned structure and stereochemistry in this complex region of the molecule. nih.gov The total synthesis of chivosazole F, the aglycon of this compound, also served to validate the earlier configurational assignment of the chivosazole family, confirming the proposed structure based on NMR and computational methods combined with genetic analysis.
Table 2: Summary of Methodologies and Their Contributions to Stereochemical Assignment
| Methodology | Contribution to Stereochemistry | References |
| NMR Spectroscopy | Determination of double bond geometry (E/Z) via ¹H NMR coupling constants; Assignment of trisubstituted double bond configuration via NOE; Elucidation of relative diol configurations (C32, C34) using the acetonide method and ¹³C NMR shifts. | biorxiv.org |
| Mass Spectrometry (MS) | Confirmation of molecular formula and overall structure. | biorxiv.org |
| Genetic Analysis | Prediction and confirmation of absolute configurations, particularly through analysis of the polyketide reductase gene cluster; Validation of C22 configuration. | biorxiv.orgmetabolomicsworkbench.org |
| Conformational Analysis | Rationalization of spectroscopic data and assistance in configuration assignment, including the use of Monte Carlo methods. | biorxiv.orgmetabolomicsworkbench.org |
| Chemical Degradation Approaches | Determination of relative configurations in specific segments (e.g., C28-C35) through fragmentation (TBS protection, ozonolysis, reductive work-up) followed by spectroscopic analysis (e.g., NOE contacts) of the resulting fragments. | biorxiv.orgnih.govmetabolomicsworkbench.org |
| Partial Synthesis | Confirmation of specific stereochemical assignments (e.g., C22 via chivotriene synthesis); Validation of structural fragments through correlation with degradation products; Overall confirmation of proposed structures and configurations through the synthesis of related compounds (e.g., Chivosazole F). | biorxiv.orgnih.gov |
Chemical Synthesis and Analog Development of Chivosazole a
Total Synthesis Approaches to the Chivosazole Family
The total synthesis of chivosazoles has been a subject of significant interest, leading to the development of several innovative strategies. These approaches must address the stereochemical complexity and the inherent instability of the conjugated polyene systems.
Chivosazole F is the aglycon of Chivosazole A, lacking the 6-deoxyglucose (B1215497) (chivose) moiety at the C11 position. uni-muenchen.deacs.orgacs.org This structural relationship makes the total synthesis of Chivosazole F a logical and primary target, as it provides a late-stage intermediate for the synthesis of this compound and other glycosylated members of the family. The first total synthesis of Chivosazole F was a landmark achievement that confirmed the absolute and relative stereochemistry of the natural product, which had been previously proposed based on a combination of NMR spectroscopy, computational methods, and genetic analysis. acs.orgrsc.orgacs.orgrsc.org
The synthesis of Chivosazole F is strategically important because it allows for the construction of the complex macrolide core without the added complication of the sensitive glycosidic bond. Once the macrocycle is formed, the chivose sugar can be introduced in a later step. This approach also provides a platform for producing various analogs by attaching different sugar moieties or other functional groups at the C11 position, facilitating the exploration of the SAR of the chivosazole family.
The retrosynthetic analysis of the chivosazole framework reveals several key challenges, including the construction of the 31-membered macrocycle, the control of ten stereocenters, and the stereoselective formation of the sensitive polyene systems. acs.orgrsc.org Most synthetic strategies adopt a convergent approach, dissecting the molecule into several smaller, more manageable fragments that are synthesized independently and then coupled together in the later stages of the synthesis. d-nb.info
A common retrosynthetic disconnection is the macrolactone, which is often formed via an intramolecular reaction such as a Stille coupling or a Horner-Wadsworth-Emmons olefination. acs.orgrsc.orgd-nb.info Further disconnections of the seco-acid precursor typically lead to a "northern" hemisphere and a "southern" hemisphere. For instance, in the synthesis of Chivosazole F, a key disconnection is often made at the C13-C14 bond, separating the molecule into a northern fragment (C14-C35) and a southern fragment (C1-C13) containing the labile tetraenoate motif. acs.org
The northern hemisphere itself is often assembled from smaller building blocks, utilizing stereoselective reactions to install the numerous chiral centers. rsc.org The southern hemisphere, with its conjugated (2Z,4E,6Z,8E)-tetraenoate system, requires careful handling and is often introduced late in the synthesis to avoid isomerization. acs.orgd-nb.info
| Retrosynthetic Disconnection | Key Fragments | Primary Challenge | Reference |
| Macrolactone | Seco-acid precursor | Ring closure, polyene stability | acs.orgd-nb.info |
| C13-C14 Bond | Northern Hemisphere (C14-C35), Southern Hemisphere (C1-C13) | Fragment coupling, tetraenoate synthesis | acs.org |
| Northern Hemisphere | Smaller chiral building blocks | Stereocontrol of multiple centers | rsc.org |
Focus on Chivosazole F as a Synthetic Precursor
Key Synthetic Methodologies Employed
The successful synthesis of chivosazoles relies on a toolbox of powerful and stereoselective chemical reactions. These methods enable the construction of the complex carbon skeleton and the precise installation of the required functional groups and stereocenters.
In one notable approach to Chivosazole F, the backbone was assembled from four fragments in a one-pot coupling sequence. chemistryviews.org This highlights the power of modern synthetic methods to rapidly build molecular complexity. The fragments are carefully designed with orthogonal protecting groups and reactive handles to allow for their sequential and selective coupling.
Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, have played a pivotal role in the total synthesis of chivosazoles. acs.orgd-nb.info The Stille reaction, which involves the coupling of an organostannane with an organohalide, is well-suited for the formation of carbon-carbon bonds in complex molecules under mild conditions.
In the synthesis of Chivosazole F, Stille couplings have been used for both intermolecular fragment coupling and for the crucial macrocyclization step. acs.orgacs.org For example, the union of the northern and southern hemispheres has been achieved via a Stille coupling. acs.org Furthermore, an intramolecular Stille coupling has been employed to form the 31-membered macrolactone, a key step that completes the carbon skeleton of the molecule. acs.orgacs.org The use of copper(I) co-catalysts has been shown to be beneficial in these reactions. d-nb.info
| Reaction | Coupling Partners | Purpose in Synthesis | Reference |
| Intermolecular Stille Coupling | Northern Hemisphere (vinyl iodide), Southern Hemisphere (vinyl stannane) | Fragment Union | acs.org |
| Intramolecular Stille Coupling | Seco-acid precursor (vinyl iodide and vinyl stannane) | Macrocyclization | acs.orgacs.org |
The construction of the numerous stereocenters within the chivosazole framework heavily relies on stereoselective aldol (B89426) reactions. rsc.org The aldol reaction is a powerful tool for forming carbon-carbon bonds while simultaneously creating one or two new stereocenters.
Both substrate-controlled and reagent-controlled aldol reactions have been employed to set the stereochemistry of the polyketide chain. For example, boron-mediated aldol reactions have been used to achieve high levels of diastereoselectivity in the construction of key fragments. rsc.org The vinylogous Mukaiyama aldol reaction has also been a key transformation in the synthesis of the chivosazole southern hemisphere, allowing for the stereocontrolled formation of the C10 and C11 stereocenters. acs.org The strategic application of these reactions has been critical in building the chiral architecture of the molecule with high fidelity.
Mukaiyama Aldol Reactions
Olefination Reactions
Olefination reactions are essential for creating the numerous carbon-carbon double bonds within the chivosazole structure, including the complex and isomerization-prone polyene systems. The stereochemical control of these reactions is paramount to achieving the correct geometry of the final natural product.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The Still-Gennari modification of the HWE reaction is particularly valuable as it selectively produces (Z)-alkenes. wikipedia.orgmdpi.com This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, and strongly dissociating reaction conditions. wikipedia.orgmdpi.com
In the total synthesis of chivosazole F, a Still-Gennari-type HWE olefination was employed to install a (2Z,4E)-dienoate system. nih.gov A phosphonate (B1237965) with these specific modifications was used to ensure high selectivity for the desired (Z)-isomer, which is a critical feature of the chivosazole polyene structure. nih.govcam.ac.uk This reaction demonstrates the power of this method in constructing geometrically defined dienoates within complex molecular scaffolds. acs.org
Table 4: Still-Gennari-type HWE Olefination in Chivosazole F Synthesis
| Reactants | Key Reagent Feature | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Aldehyde 124 and phosphonate 126 | Still-Gennari type phosphonate | (2Z)-alkene | Useful selectivity towards the desired 2Z geometry. | cam.ac.uk |
The Stork-Zhao olefination is a modification of the Wittig reaction that is particularly effective for the synthesis of (Z)-vinyl iodides from aldehydes. nih.govd-nb.info This reaction provides a valuable tool for introducing a vinyl iodide moiety with high Z-selectivity, which can then be used in subsequent cross-coupling reactions.
This olefination was a key step in the total synthesis of chivosazole F. rsc.orgnih.gov For example, an aldehyde was converted to a (Z)-vinyl iodide with a Z/E ratio greater than 20:1. nih.govd-nb.info This vinyl iodide fragment was then utilized as a linchpin in the assembly of the chivosazole backbone through Stille cross-coupling reactions. The Stork-Zhao olefination was also used to install the terminal (6Z)-vinyl iodide in a southern hemisphere fragment of chivosazole. researchgate.net
Table 5: Application of Stork-Zhao Olefination in Chivosazole Synthesis
| Starting Material | Product | Z/E Selectivity | Subsequent Use | Reference |
|---|---|---|---|---|
| Aldehyde | (Z)-vinyl iodide 4 | >20:1 | Linchpin for Stille cross-coupling | nih.govd-nb.info |
| Aldehyde 172 | (Z)-alkene 173 | Not specified | Installation of the 27Z-alkene | rsc.org |
The Wittig reaction is a classic and highly versatile olefination method that involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. It has been a pivotal transformation in the synthesis of various complex natural products. rsc.orgchegg.com
In the context of chivosazole synthesis, the Wittig reaction has been employed to construct delicate polyene systems in a late-stage fashion. rsc.org For example, an E-selective Wittig olefination was used to join two subunits during the synthesis of the C15-C35 segment of this compound. researchgate.net The predictability and reliability of the Wittig reaction make it an indispensable tool for the construction of the specific alkene geometries found in the chivosazole macrolide. researchgate.net
Table 6: Use of the Wittig Reaction in Chivosazole Synthesis
| Reactants | Selectivity | Product Feature | Purpose | Reference |
|---|---|---|---|---|
| Aldehyde 57 and phosphonium bromide 56 | Not specified | Triene | Formation of a delicate polyene system | rsc.org |
| Not specified | E-selective | C15-C35 segment | Joining of two subunits | researchgate.net |
Stork-Zhao Olefination
Reductive Methodologies (e.g., Evans-Tishchenko Reduction)
The stereocontrolled construction of the polyol chains within the chivosazole scaffold is a critical aspect of its total synthesis. Reductive methodologies are essential for establishing the precise stereochemistry of hydroxyl groups. One particularly effective method employed in the synthesis of chivosazoles is the Evans-Tishchenko reaction. grafiati.com
This reaction is a variation of the aldol-Tishchenko reaction and is used to stereoselectively reduce β-hydroxy ketones to produce 1,3-anti-diol monoesters under mild conditions. dntb.gov.uaresearchgate.net The high diastereoselectivity is achieved through a highly organized six-membered transition state where a catalyst, commonly samarium iodide (SmI₂), coordinates to both the hydroxyl and carbonyl groups of the substrate. researchgate.net In the context of chivosazole synthesis, the Evans-Tishchenko reduction has been utilized to construct the 1,3-anti stereochemical relationship found within its polyketide backbone. grafiati.comacs.org This method provides a reliable way to install the desired C31 stereocenter while simultaneously protecting the newly formed C29 alcohol as an ester. acs.org
Table 1: Key Reductive Reactions in Chivosazole Synthesis
| Reaction | Substrate | Product | Key Feature | Catalyst/Reagent | Reference |
|---|---|---|---|---|---|
| Evans-Tishchenko Reduction | β-Hydroxy ketone | 1,3-anti-diol monoester | High diastereoselectivity for anti diols | Samarium Iodide (SmI₂) | dntb.gov.uaresearchgate.netacs.org |
Protecting Group Strategies for Polyketide Scaffolds
The synthesis of a complex molecule like this compound, which is rich in functional groups (multiple hydroxyls, alkenes, esters), necessitates a sophisticated protecting group strategy. Protecting groups are temporarily attached to a functional group to prevent it from reacting during a synthetic step. organic-chemistry.org For a polyketide scaffold, this strategy must be carefully planned to allow for selective deprotection of specific groups at various stages of the synthesis, a concept known as an orthogonal strategy. organic-chemistry.org
In the total synthesis of Chivosazole F, a close analog of this compound, a notable strategy involved the exclusive use of silicon-based protecting groups, such as the tert-butyldimethylsilyl (TBS) group. rsc.orgd-nb.info This approach simplifies the final deprotection step, where all silyl (B83357) ethers can be removed simultaneously, often using a fluoride (B91410) source like hydrogen fluoride-pyridine complex (HF·pyridine). d-nb.info The selection of protecting groups is also crucial for differentiating between the numerous hydroxyl groups present in the chivosazole core, enabling specific transformations at desired locations. rsc.org For instance, in the synthesis of a chivosazole fragment, a key challenge was to ensure that the protecting group at the C13 hydroxyl was different from others to allow for its selective removal later in the synthetic sequence. rsc.org
Challenges in this compound Chemical Synthesis
The total synthesis of chivosazoles is fraught with challenges, primarily stemming from the molecule's intricate and sensitive structural features.
Installation of Isomerization-Prone Polyene Motifs
A paramount challenge in the synthesis of chivosazoles is the construction of its extensive and geometrically defined polyene systems, including a sensitive (2Z,4E,6Z,8E)-tetraenoate motif. rsc.orgd-nb.inforesearchgate.net These conjugated double bond systems are highly susceptible to isomerization under thermal or chemical stress, which can lead to a loss of stereointegrity and the formation of undesired isomers. rsc.orgd-nb.info This "shapeshifting" behavior of the polyenes has been a significant source of difficulty in several synthesis campaigns. rsc.org
To overcome this, a common strategy is the late-stage installation of the most sensitive polyene fragments. d-nb.inforesearchgate.net This approach minimizes the number of reaction steps the delicate structure must endure. Stille cross-coupling reactions, which can be performed under remarkably mild conditions, have proven to be particularly powerful for this purpose. rsc.orgd-nb.info In the total synthesis of Chivosazole F, a highly convergent route was developed that relied on a sequence of three mild palladium/copper-mediated Stille couplings to assemble the molecular backbone and perform the final macrocyclization, thereby successfully navigating the challenge of polyene isomerization. d-nb.inforesearchgate.netchemistryviews.orgnih.gov
Control of Stereochemical Relationships
Chivosazole F contains ten stereocenters, and the precise control of their relative and absolute configurations is a major synthetic hurdle. rsc.orgchemistryviews.org Establishing these complex stereochemical relationships requires the application of highly selective and reliable asymmetric reactions.
Boron-mediated aldol reactions have been instrumental in this regard, allowing for the stereocontrolled construction of the C15–C26 and C27–C35 segments. acs.org For example, a complex boron-mediated aldol coupling between a chiral methyl ketone and a chiral aldehyde was used to generate a 1,5-anti adduct with excellent stereocontrol. rsc.org Furthermore, as discussed previously, the Evans-Tishchenko reduction is a key method for securing 1,3-anti relationships within the polyol chain. grafiati.com The successful synthesis relies on the orchestration of these and other stereocontrolled reactions to build the fragments that are ultimately assembled into the final complex macrolide. rsc.orgresearchgate.net
Synthesis of this compound Analogs and Derivatives
The potent biological activity and limited natural supply of chivosazoles motivate the synthesis of analogs and derivatives. cam.ac.uk This work aims to explore structure-activity relationships (SAR), identify the core pharmacophore, and develop simplified structures that retain biological function while being more synthetically accessible. cam.ac.uknih.gov
Strategies for Structural Diversification
A key approach to creating chivosazole analogs is through structural diversification, often employing modular or diversity-oriented synthesis strategies. cam.ac.uknih.gov These strategies allow for the systematic modification of different parts of the molecule. For other complex oxazole-containing polyketides, such as the ajudazols, an innovative oxazole (B20620) diversification strategy has been developed. nih.gov This involves a modular approach where the oxazole ring and its associated side chains can be readily varied, which is more flexible than a conventional strategy that builds the oxazole via cyclodehydration late in the synthesis. nih.gov
This type of modular strategy could be applied to chivosazole synthesis, allowing for the creation of a library of analogs with variations in the oxazole moiety, the polyene segments, or the side chains. By designing flexible synthetic routes, chemists can produce simplified analogs and hybrids, providing valuable material for detailed biological evaluation and potentially leading to new therapeutic agents with improved properties. cam.ac.uk
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chivosazole F |
| tert-butyldimethylsilyl (TBS) |
| Samarium Iodide |
| Tetramethylammonium triacetoxyborohydride |
Mechanism of Action of Chivosazole A: Actin Cytoskeleton Modulation
Direct Interaction with Actin
Scientific evidence from crystallographic and proteomic studies has confirmed a direct physical interaction between Chivosazole A and actin.
X-ray crystallography has provided high-resolution insights into the binding of this compound to G-actin. The crystal structure of the this compound-actin complex, resolved at 2.40 Å, reveals that the compound binds to a specific site on the actin monomer. uni-muenchen.dercsb.org
Key findings from the crystal structure analysis include:
Binding Site: this compound binds at the barbed end of G-actin, in the target binding cleft. uni-muenchen.de This binding site is distinct from that of other actin-binding compounds like latrunculin B. nih.govacs.org
Induced Conformation: The binding of this compound stabilizes the actin monomer in a "closed" conformational state. researchgate.netresearchgate.net This is in contrast to the "open" state that is often associated with actin's interaction with proteins like profilin. researchgate.netresearchgate.net
Inhibition of Protein-Protein Interactions: The conformation induced by this compound binding sterically hinders the interaction of actin with several actin-binding proteins (ABPs), including gelsolin, profilin, cofilin, and thymosin-β4. nih.govacs.org
Table 1: Crystallographic Data for this compound-Actin Complex
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6QRI | rcsb.org |
| Resolution | 2.40 Å | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| R-Value Work | 0.236 | rcsb.org |
| R-Value Free | 0.268 | rcsb.org |
Chemoproteomic approaches have independently verified the direct interaction between chivosazoles and actin. uni-muenchen.deresearchgate.net These studies utilize affinity-based methods to identify the protein targets of small molecules from complex cellular lysates.
In a key study, a derivative, Chivosazole F, was used to create an affinity matrix. researchgate.netresearchgate.net This matrix successfully pulled down actin and actin-containing protein complexes from HEK293T cell lysates, demonstrating a direct interaction. researchgate.netresearchgate.net Competition experiments, where free Chivosazole F was added, confirmed the specificity of this binding. researchgate.netresearchgate.net Further in vitro binding assays using size-exclusion chromatography coupled with mass spectrometry (SEC-TID) showed direct binding of Chivosazole F to purified actin from both human platelets and rabbit skeletal muscle. researchgate.netresearchgate.net
Crystal Structure Analysis of this compound Bound to Actin
Effects on Actin Dynamics
The direct binding of this compound to G-actin has profound consequences for the dynamic processes of actin polymerization, depolymerization, and nucleation.
In vitro assays using purified G-actin have consistently demonstrated that this compound is a potent inhibitor of actin polymerization. nih.govuni-muenchen.de By sequestering G-actin monomers, this compound effectively reduces the pool of subunits available for filament elongation. uni-muenchen.de This inhibitory effect is a direct consequence of its binding to G-actin, which prevents the monomers from adding to the growing ends of actin filaments. nih.govuni-muenchen.de
Beyond inhibiting polymerization, this compound also actively promotes the depolymerization of existing F-actin filaments. nih.govuni-muenchen.de This destabilizing effect on F-actin was observed in experiments with pyrene-labeled F-actin, where the addition of chivosazoles led to a decrease in fluorescence, indicating filament disassembly. nih.gov This action is distinct from other actin-disrupting agents like cytochalasin D, highlighting a different mode of action for chivosazoles. nih.gov
Actin nucleation, the initial and rate-limiting step of polymerization where a small nucleus of actin monomers is formed, is also strongly inhibited by this compound. uni-muenchen.denih.govmdpi.com This inhibition occurs because the binding of this compound to G-actin prevents the formation of the initial actin oligomers (dimers and trimers) necessary to seed filament growth. uni-muenchen.de Furthermore, this compound has been shown to slow the formation of branched filament networks that are triggered by the Arp2/3 complex, likely by sequestering the G-actin monomers required for the Arp2/3 complex to initiate new branches. uni-muenchen.de
Table 2: Summary of this compound's Effects on Actin Dynamics
| Process | Effect of this compound | Reference |
|---|---|---|
| Actin Polymerization | Inhibition | nih.govuni-muenchen.de |
| F-actin Stability | Induces Depolymerization | nih.govuni-muenchen.de |
| Actin Nucleation | Inhibition | uni-muenchen.denih.govmdpi.com |
Inhibition of Actin Nucleation
Modulation of Actin-Binding Protein (ABP) Interactions
A key aspect of this compound's mechanism of action is its ability to selectively modulate the binding of various ABPs to G-actin. nih.govacs.orgrcsb.orgresearchgate.net This selective interference with protein-protein interactions within the actin regulatory network highlights a sophisticated level of control exerted by this small molecule. uni-muenchen.de
Selective Inhibition of ABP Binding to G-actin
Research has demonstrated that this compound inhibits the interaction of several critical ABPs with G-actin. uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.net This inhibition is not a result of direct competition for the same binding site on actin in all cases, but rather through allosteric effects induced by the binding of this compound. researchgate.netresearcher.life
Gelsolin is a potent ABP that plays a crucial role in severing and capping actin filaments, a process that is vital for cell motility and other dynamic cellular events. uni-muenchen.de Studies have shown that this compound effectively inhibits the interaction between gelsolin and G-actin. uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.net This interference disrupts the normal regulatory function of gelsolin on actin dynamics.
Profilin is a key regulator of actin polymerization, facilitating the exchange of ADP for ATP on G-actin monomers and delivering them to the growing ends of actin filaments. uni-muenchen.deresearcher.liferesearchgate.net this compound has been identified as an inhibitor of the actin-profilin interaction. uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.netresearcher.life Molecular dynamics simulations suggest that this compound does not bind directly to the profilin-binding interface on actin. researchgate.netresearcher.life Instead, it restrains the conformational flexibility of actin, particularly affecting the movement of the DNase I binding loop (D-loop), and increases the distance between key profilin binding regions, making the binding of profilin less favorable. researchgate.netresearcher.life
Table 1: Effect of this compound on Actin-Profilin Interaction
| Condition | Effect on Actin Conformation | Impact on Profilin Binding | Reference |
|---|---|---|---|
| This compound-bound actin | Restrained in a "closed" state; limited D-loop flexibility | Inhibited; less favorable binding energy | researchgate.netresearcher.life |
| Profilin-bound actin | Tends toward an "open" state; clamp-like motion | Promoted | researchgate.netresearcher.life |
Cofilin is an ABP that promotes the depolymerization of actin filaments by binding to ADP-F-actin and severing the filaments. uni-muenchen.de this compound has been shown to inhibit the interaction of cofilin with G-actin. uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.net This disruption of the cofilin-actin interaction further contributes to the dysregulation of actin filament turnover.
Thymosin-β4 is a primary G-actin-sequestering protein, maintaining a pool of monomeric actin that is ready for polymerization. nih.govhaematologica.org It binds to G-actin and prevents its incorporation into filaments. nih.govhaematologica.org Research has demonstrated that this compound inhibits the interaction between thymosin-β4 and G-actin. nih.govacs.orgrcsb.orgresearchgate.net By interfering with this interaction, this compound disrupts the cellular reservoir of actin monomers, further impacting the dynamic regulation of the actin cytoskeleton.
Table 2: Summary of this compound's Impact on Actin-Binding Proteins
| Actin-Binding Protein | Primary Function | Effect of this compound on Interaction with G-actin | Reference |
|---|---|---|---|
| Gelsolin | F-actin severing and capping | Inhibited | uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.net |
| Profilin | Promotes actin polymerization | Inhibited | uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.netresearcher.life |
| Cofilin | Promotes F-actin depolymerization and severing | Inhibited | uni-muenchen.denih.govacs.orgrcsb.orgresearchgate.net |
| Thymosin-β4 | Sequesters G-actin | Inhibited | nih.govacs.orgrcsb.orgresearchgate.net |
Disruption of Cofilin Association
Cellular and Transcriptional Responses to this compound Exposure
Exposure of cells to this compound elicits profound and rapid changes to both cellular architecture and gene expression, underscoring its potent effect on the actin cytoskeleton.
This compound is a potent inhibitor of actin polymerization and a destabilizer of pre-existing actin filaments (F-actin). nih.govuni-muenchen.de Upon treatment, the actin cytoskeleton begins to break down within minutes. nih.gov The compound binds to globular actin (G-actin), effectively sequestering it and inhibiting the crucial nucleation step of polymerization. uni-muenchen.deacs.orgmdpi.com Furthermore, it actively causes the depolymerization and severing of F-actin microfilaments. nih.govacs.orgmdpi.com This leads to a dramatic and rapid disruption of the cytoskeletal architecture, which is observable as morphological changes in treated cells. uni-muenchen.de This disruption of actin dynamics underlies the compound's potent antiproliferative activity. nih.gov
The impact of this compound extends to the level of gene expression, where it elicits a transcriptional response that is notably different from other actin-binding compounds. acs.orgnih.gov When compared to Latrunculin B, another actin-destabilizing agent, this compound was found to up- or down-regulate a unique set of genes in endothelial cells. uni-muenchen.deuni-muenchen.de This distinction in gene expression profiles suggests that despite both compounds being actin depolymerizers, their precise mechanisms and downstream signaling effects are not identical. uni-muenchen.deuni-muenchen.de These differences likely arise from their distinct binding sites and their differential modulation of actin's interactions with various actin-binding proteins, leading to unique cellular responses and transcriptional footprints. acs.orgnih.govuni-muenchen.de
Disruption of Cytoskeletal Dynamics in Cells
Comparative Mechanistic Analysis with Other Actin-Targeting Compounds
The mechanism of this compound can be further illuminated by comparing it with other well-characterized actin-targeting natural products.
This compound possesses a mode of action that is distinct from that of rhizopodin (B1263428) and cytochalasin D. nih.govresearchgate.net A key difference is that chivosazoles actively destabilize and depolymerize F-actin filaments, an effect not observed with rhizopodin or cytochalasin D. uni-muenchen.de Cytochalasin D primarily acts by binding to the fast-growing barbed end of F-actin, which caps (B75204) the filament and prevents both the addition and loss of actin monomers. wikipedia.org While it can induce actin dimer formation, its main role is to inhibit polymerization at the barbed end. mdpi.comwikipedia.org Rhizopodin, a dimeric macrolide, functions by stabilizing actin dimers, effectively severing filaments. mdpi.com In contrast, this compound's ability to both inhibit nucleation and actively sever filaments marks it as a mechanistically different microfilament-disrupting compound. nih.govmdpi.com
Data Tables
Table 1: Mechanistic Comparison of Actin-Targeting Compounds
| Feature | This compound | Rhizopodin | Cytochalasin D | Latrunculin A |
|---|---|---|---|---|
| Primary Target | G-Actin uni-muenchen.demdpi.com | F-Actin (dimer stabilization) mdpi.com | F-Actin (barbed end) wikipedia.org | G-Actin wikipedia.org |
| Effect on F-Actin | Destabilizes / Severs nih.govuni-muenchen.demdpi.com | Stabilizes dimers, severs mdpi.com | Caps barbed end, no destabilization uni-muenchen.dewikipedia.org | Prevents polymerization wikipedia.org |
| Effect on Polymerization | Inhibits nucleation and elongation nih.govacs.org | Does not inhibit polymerization directly uni-muenchen.de | Inhibits elongation at barbed end wikipedia.org | Inhibits by sequestering monomers wikipedia.org |
| Induces Actin Dimers? | Yes (unphysiological) acs.orgnih.gov | Yes (stabilizes) mdpi.com | Yes mdpi.comwikipedia.org | No |
Contrasts with Chondramide
The mechanism of action of this compound on the actin cytoskeleton is best understood when contrasted with other actin-targeting agents, particularly the chondramides. While both are myxobacterial metabolites that interfere with actin dynamics, their effects are fundamentally opposing. This compound acts as a destabilizer of the actin cytoskeleton, whereas chondramides function as stabilizers. rsc.org This divergence in function stems from their distinct interactions with different forms of actin.
In stark contrast, chondramides bind to and stabilize F-actin. rsc.orgresearchgate.net Their mechanism involves promoting the polymerization of G-actin into filaments and then stabilizing these structures against depolymerization. rsc.orgacs.org The binding site for chondramides is located at the interface of three actin monomers within the F-actin filament, effectively locking them together. acs.org This stabilizing effect disrupts the natural, dynamic turnover of actin filaments, which is crucial for cellular processes. acs.org
Studies employing chemogenomic and proteomic approaches have confirmed the clear mechanistic divergence between these compounds. acs.orgresearchgate.netnih.gov The cellular responses elicited by Chivosazole F (a close analog of this compound) are distinct from those caused by chondramides, highlighting their different modes of action. acs.orgnih.gov While Chivosazole's effects show partial similarity to another actin depolymerizer, Latrunculin A, they are clearly different from the effects of the actin-stabilizing chondramides. acs.orgresearchgate.net
| Feature | This compound | Chondramide |
|---|---|---|
| Primary Target | G-actin (monomeric) uni-muenchen.demdpi.com | F-actin (filamentous) rsc.orgresearchgate.netacs.org |
| Overall Effect | Destabilization of actin cytoskeleton rsc.org | Stabilization of actin cytoskeleton rsc.orgisomerase.com |
| Mechanism | Inhibits nucleation and polymerization; severs F-actin mdpi.comnih.gov | Induces and stabilizes actin polymerization oup.com |
| Interaction with ABPs | Inhibits binding of profilin, cofilin, gelsolin, etc. nih.govacs.org | Competitively inhibits phalloidin (B8060827) binding plos.org |
| Cellular Impact | Disruption of cytoskeletal dynamics via inhibition uni-muenchen.de | Disruption of cytoskeletal dynamics via stabilization acs.org |
Target Identification Studies for Chivosazole a
Genomic and Proteomic Approaches to Target Elucidation
To identify the protein targets of Chivosazole A, researchers utilized chemoproteomic methods that allow for the unbiased identification of small molecule-protein interactions in a complex biological sample. researchgate.netnih.gov These techniques were essential due to the challenges associated with traditional biochemical methods when studying complex natural products. researchgate.net
Quantitative chemoproteomics was employed to identify proteins from a cell lysate that physically interact with this compound. researchgate.net This strategy involves using an affinity matrix functionalized with the compound to "pull down" its binding partners, which are then identified and quantified using mass spectrometry. researchgate.netnih.gov In a key study, a competition-based chemoproteomics workflow was used where lysates from human HEK293T cells were incubated with a Chivosazole F affinity matrix. researchgate.netresearchgate.net The experiments were performed in the presence of either a vehicle control (DMSO) or a high concentration of free Chivosazole F. researchgate.net Proteins that specifically bind to Chivosazole F will show reduced binding to the affinity matrix in the presence of the free compound. acs.org This competitive displacement is then quantified by mass spectrometry, revealing the specific interactors. researchgate.net The results of these experiments clearly identified actin-containing protein complexes as the primary interactors of Chivosazole F. researchgate.netresearchgate.net
A significant challenge in creating affinity probes for complex natural products like this compound is the difficulty of chemically modifying the molecule to attach it to a solid support without disrupting its biological activity. researchgate.net To overcome this, a random display approach using photo-cross-linking was implemented. researchgate.netresearchgate.net This technique avoids the need for specific functional groups for conjugation. researchgate.net
N-Hydroxysuccinimidyl-activated sepharose beads were modified with a photoreactive diazirine group. researchgate.net Chivosazole F was then mixed with these beads, and UV irradiation was used to non-selectively and randomly immobilize the compound onto the bead surface. researchgate.netresearchgate.net This method generates a carbene species that can insert into various bonds on the small molecule, creating a functional affinity matrix without prior derivatization. researchgate.netrsc.org This Chivosazole F-functionalized matrix was then used in the quantitative chemoproteomics experiments to successfully isolate its binding partners from cell lysates. researchgate.net
Application of Quantitative Chemoproteomics
Genetic Screens and Resistance Mapping
To complement the proteomics data and provide in vivo evidence for the target, genetic screening methods were utilized. researchgate.netresearchgate.net These approaches are powerful for identifying the cellular targets of a bioactive compound by selecting for mutations that confer resistance to its effects. researchgate.net
Taking advantage of the high evolutionary conservation of the actin cytoskeleton, researchers performed an unbiased random mutagenesis screen in the model organism Saccharomyces cerevisiae (budding yeast). researchgate.netnih.gov A culture of yeast cells was mutagenized and subsequently grown on a medium containing lethal concentrations of Chivosazole F. researchgate.net Cells that acquired a mutation allowing them to survive and form colonies in the presence of the compound were isolated for further analysis. researchgate.net This classic genetic approach allows for the discovery of drug-target interactions and can help pinpoint the specific binding site. researchgate.netresearchgate.net
The genomic DNA from the Chivosazole-resistant yeast colonies was extracted. researchgate.net The gene encoding actin, ACT1, was considered a prime candidate based on the proteomic results and the compound's known effects on the cytoskeleton. nih.govresearchgate.net The ACT1 gene was amplified via PCR and sequenced from the resistant mutants. researchgate.net This analysis revealed two distinct point mutations in the actin gene: R183K and R335K. researchgate.netresearchgate.net These single nucleotide polymorphisms (SNPs) were identified as the genetic basis for the observed resistance to Chivosazole F. researchgate.netacs.org
| Gene | Mutation | Amino Acid Change | Organism |
| ACT1 | R183K | Arginine to Lysine at position 183 | Saccharomyces cerevisiae |
| ACT1 | R335K | Arginine to Lysine at position 335 | Saccharomyces cerevisiae |
To confirm that the identified ACT1 mutations were solely responsible for the resistance phenotype and not influenced by other potential background mutations, the R183K and R335K mutations were independently engineered into a wild-type yeast strain using homologous recombination. researchgate.net The sensitivity of these engineered mutant strains to Chivosazole F was then compared to the wild-type strain. researchgate.net
Spotting serial dilutions of the yeast strains onto agar (B569324) plates containing Chivosazole F demonstrated that both the ACT1 R183K and ACT1 R335K strains exhibited hyper-resistance compared to the wild-type control. researchgate.net Furthermore, quantitative analysis in liquid cultures was performed to determine the half-maximal inhibitory concentration (IC50). The results confirmed the resistance, showing a significant shift in the IC50 values for the mutant strains. researchgate.net
| Yeast Strain | IC50 of Chivosazole F (μM) | Fold Resistance (vs. WT) |
| Wild Type (WT) | 0.14 | 1.0 |
| ACT1 R183K | 0.38 | 2.7 |
| ACT1 R335K | 0.27 | 1.9 |
Identification of Resistance-Conferring Mutations in Actin (e.g., ACT1 R183K, R335K)
Identification of Actin and Actin-Binding Proteins as this compound Interactors
This compound is a potent natural product that has been shown to interact directly with actin, a crucial protein involved in numerous fundamental cellular processes. acs.org Its function is intricately regulated by a host of actin-binding proteins (ABPs). uni-muenchen.de The identification of actin and its associated proteins as binding partners for this compound has been a significant step in understanding its mechanism of action.
Research has demonstrated that this compound binds to G-actin, the monomeric form of actin, thereby inhibiting nucleation and polymerization into F-actin filaments. mdpi.comnih.gov Furthermore, it has been observed to sever existing F-actin filaments. mdpi.com A key finding is that this compound selectively modulates the binding of ABPs to G-actin. acs.orgmdpi.com While it induces the formation of unphysiological actin dimers, it concurrently inhibits the interaction of G-actin with several important ABPs, including gelsolin, profilin, cofilin, and thymosin-β4. acs.orguni-muenchen.denih.gov
Molecular dynamics simulations have provided deeper insights into how this compound inhibits the actin-profilin interaction. researcher.life These studies revealed that this compound binding restrains the actin conformation in a "closed" state. researcher.life This conformational restriction limits the movement of the DNase I binding loop (D-loop) and increases the distance between two primary profilin binding regions on actin, ultimately making profilin binding less favorable. researcher.life It is noteworthy that this compound does not bind directly to the interface between actin and profilin, but rather exerts its inhibitory effect through allosteric modulation of the actin structure. researcher.life
Chemoproteomic approaches have been instrumental in identifying the interactors of the related compound, Chivosazole F. These studies utilized affinity chromatography with mass spectrometry-based proteomics to identify actin and actin-binding protein complexes as interactors in HEK293T cell lysates. researchgate.net This was further corroborated by in vitro binding assays which confirmed a direct interaction between Chivosazole F and actin from human platelets and rabbit skeletal muscle. researchgate.net
The selective modulation of actin-ABP interactions by Chivosazoles distinguishes them from other actin-binding agents and suggests that they could serve as valuable scaffolds for developing molecules that target specific actin-dependent cellular functions. acs.orgnih.gov
| Identified Interactor | Experimental Approach | Key Findings | References |
| Actin (G-actin) | X-ray Crystallography, In vitro polymerization assays, Molecular Dynamics Simulations, Chemoproteomics | This compound binds to G-actin, inhibits nucleation, polymerization, and severs F-actin filaments. It induces a "closed" conformation of actin. | acs.orgmdpi.comnih.govresearcher.liferesearchgate.net |
| Gelsolin | In vitro binding assays | This compound inhibits the interaction between G-actin and gelsolin. | acs.orguni-muenchen.denih.gov |
| Profilin | In vitro binding assays, Molecular Dynamics Simulations | This compound inhibits the interaction between G-actin and profilin by allosterically altering the profilin binding site. | acs.orguni-muenchen.denih.govresearcher.life |
| Cofilin | In vitro binding assays | This compound inhibits the interaction between G-actin and cofilin. | acs.orguni-muenchen.denih.gov |
| Thymosin-β4 | In vitro binding assays | This compound inhibits the interaction between G-actin and thymosin-β4. | acs.orgnih.gov |
| Actin-containing protein complexes | Chemoproteomics (Affinity chromatography with mass spectrometry) | Identified as interactors of Chivosazole F in HEK293T cell lysates. | researchgate.net |
Structure Activity Relationship Sar Studies of Chivosazole a and Its Analogs
Impact of the Glycosidic Moiety on Biological Activity
Chivosazole A is a glycoside, specifically containing a 6-deoxyglucose (B1215497) derivative as its glycosidic moiety. uni-muenchen.de A key analog in SAR studies is Chivosazole F, which is the aglycone of this compound, meaning it lacks this glycosidic side chain. uni-muenchen.dersc.org Comparative studies have shown that both this compound and Chivosazole F exhibit potent antiproliferative activities against mammalian cell lines and interfere with actin. uni-muenchen.dersc.org This suggests that the core macrolactone structure, rather than the glycosidic moiety, is primarily responsible for the fundamental actin-disrupting activity.
Significance of the Polyene Segments for Actin Interaction
The chivosazoles are distinguished by the presence of three polyene segments within their 31-membered macrolactone ring, comprising a total of nine alkenes arranged in distinct conjugated arrays with alternating E/Z geometry. rsc.orgd-nb.info These polyene systems are critical for the compounds' interaction with actin. This compound's mechanism involves inhibiting actin nucleation, polymerization, and severing of F-actin filaments, as well as selectively modulating the binding of actin-binding proteins (ABPs) to G-actin. researchgate.net
Role of the Oxazole (B20620) Ring in this compound Function
The oxazole ring is an integral and characteristic structural feature of this compound and other chivosazoles. uni-muenchen.dersc.orgd-nb.info In the biosynthetic pathway, the formation of this oxazole ring is mediated by cytochrome P450 enzymes. rsc.org Oxazole-containing compounds are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. researchgate.net
Influence of Stereochemistry on Biological Efficacy
The biological efficacy of this compound is highly dependent on its precise stereochemistry. The molecule contains ten stereocenters within its macrolactone ring, and the geometry of its double bonds (both Z and E configurations) has been meticulously determined using techniques like 1H NMR spectroscopy. rsc.orgd-nb.info The total synthesis of Chivosazole F, for instance, unambiguously confirmed its correct stereochemistry, highlighting the importance of stereocontrol in the synthesis of these complex natural products. researchgate.net
For complex natural products like this compound, even subtle changes in stereochemistry can lead to significant alterations in biological activity, including changes in potency, selectivity, or even the mechanism of action. This is because the three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets, such as actin. The dense stereochemical content of chivosazoles necessitates highly stereocontrolled synthetic strategies to ensure that the synthesized compounds possess the correct configuration required for their potent biological effects. researchgate.netresearchgate.net
Derivatization Strategies to Elucidate Key Pharmacophores
Derivatization strategies are instrumental in identifying the key pharmacophores—the essential molecular features responsible for a compound's biological activity. These strategies involve systematically modifying different parts of the molecule and evaluating the impact on activity. For the chivosazoles, synthetic efforts have focused on developing unified strategies for their chemical synthesis, which allow for the late-stage installation of sensitive structural motifs and the assembly of fragments. d-nb.info
One notable example of a derivatization approach that contributed to understanding the chivosazole pharmacophore is the study of chivotriene. Chivotriene is a shunt product of chivosazole biosynthesis, corresponding to the C20-C35 fragment of this compound. While chivotriene exhibited weak antiproliferative activity, it did not show any effect on actin filaments, suggesting that this fragment alone is insufficient for the characteristic actin-targeting mechanism of this compound. rsc.org This indicates that the entire macrolactone scaffold, including the polyene segments and the oxazole ring, is likely necessary for potent actin interaction.
Chivosazole a As a Research Tool and Future Directions
Utility of Chivosazole A in Actin Cytoskeleton Investigation
This compound has emerged as a significant research tool for the detailed investigation of the actin cytoskeleton. Its utility stems from its distinct mechanism of action compared to other known actin-binding compounds. This compound inhibits the polymerization of G-actin and can also induce the depolymerization of F-actin filaments. researchgate.net Specifically, it has been shown to inhibit nucleation, polymerization, and the severing of F-actin filaments. nih.govacs.org This makes it a valuable compound for studying the dynamic processes of actin filament assembly and disassembly, which are crucial for numerous cellular functions such as cell motility, division, and maintenance of cell shape. uni-muenchen.de
A key feature of this compound that enhances its utility as a research probe is its ability to selectively modulate the binding of various actin-binding proteins (ABPs) to G-actin. nih.govacs.orgmdpi.com While it induces the formation of unphysiological actin dimers, it concurrently inhibits the interaction of G-actin with essential ABPs like gelsolin, profilin, cofilin, and thymosin-β4. nih.govacs.org This selective interference allows researchers to dissect the specific roles of these ABPs in regulating actin dynamics. The transcriptional effects caused by this compound also differ from those of other actin binders like latrunculin B, suggesting it targets distinct cellular pathways and provides a unique tool for exploring the complex signaling networks that are regulated by the actin cytoskeleton. nih.govacs.org
Potential for Developing Selective Actin-Binding Molecules
The unique chemical structure and mechanism of action of this compound make it a promising scaffold for the development of novel and more selective actin-binding molecules. nih.govacs.org Actin is a central protein in many key cellular processes, and its dysregulation is implicated in various diseases. acs.orguni-muenchen.de However, the development of actin-targeting drugs for clinical applications has been challenging due to selectivity issues, as actin is a highly conserved and ubiquitously expressed protein. nih.govacs.orgresearchgate.net
This compound's ability to selectively modulate the protein-protein interactions of actin offers a potential solution to this problem. nih.govacs.org By serving as a template, medicinal chemists can design and synthesize derivatives or analogs of this compound that are tailored to target specific actin isoforms or particular actin-dependent processes. nih.govacs.orgcam.ac.uk The exploration of Chivosazole derivatives could lead to new therapeutic agents that target actin-related pathways in cancer or other diseases. The distinct binding site and mode of action of chivosazoles, which show little structural similarity to other known actin-binding ligands, make them an intriguing chemotype for drug discovery efforts aimed at the actin cytoskeleton. d-nb.info
Advanced Theoretical and Computational Studies on this compound Mechanisms
Advanced theoretical and computational studies have provided significant insights into the mechanism of action of this compound at the molecular level. Molecular dynamics (MD) simulations have been employed to investigate how this compound inhibits the interaction between actin and profilin, an important actin-binding protein. researchgate.net These studies revealed that this compound does not bind directly to the interface between actin and profilin. Instead, it binds to actin and restrains its conformation in a "closed" state. researchgate.net
Further computational analyses, such as principal component analysis and Peptide Gaussian accelerated MD, have shown that this compound limits the movement of the DNase I binding loop (D-loop) of actin. researchgate.net This restriction enlarges the distance between two major profilin binding regions on the actin surface, making the binding of profilin less favorable. researchgate.net Binding energy calculations using the molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) method have quantitatively confirmed that the this compound-bound actin complex is less favorable for profilin binding. researchgate.net These computational approaches are crucial for understanding the allosteric mechanism by which this compound modulates actin's interactions and for guiding the design of new actin-targeting molecules.
Biosynthetic Pathway Elucidation and Engineering for Analog Production
The biosynthesis of chivosazoles is accomplished through a complex pathway involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The putative gene cluster responsible for chivosazole biosynthesis has been a subject of investigation, with homologous pathways in Sorangium cellulosum being studied to understand the enzymatic machinery involved. core.ac.uk Key features of this pathway include a modular organization of PKS modules with embedded epimerase domains that control the stereochemistry of the molecule. Post-PKS modifications, such as the formation of the oxazole (B20620) ring via cytochrome P450-mediated cyclization and O-methylation by a S-adenosylmethionine-dependent methyltransferase, are also critical steps in the biosynthesis.
A deeper understanding of the chivosazole biosynthetic pathway opens up possibilities for biosynthetic engineering to produce novel analogs. uni-saarland.de By manipulating the genes in the biosynthetic cluster, it may be possible to alter the structure of this compound to create derivatives with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. This approach, combined with synthetic chemistry, provides a powerful avenue for generating a diverse library of chivosazole-related compounds for further biological evaluation and development as research tools or therapeutic leads. rsc.org
Exploration of Novel Synthetic Routes to this compound and Related Compounds
The complex molecular architecture of the chivosazoles has made them challenging targets for total synthesis. cam.ac.uk However, several successful total syntheses of Chivosazole F, a close analog of this compound, have been reported, laying the groundwork for the synthesis of other members of the family. d-nb.infonih.govresearchgate.netresearchgate.net These synthetic strategies have often had to overcome challenges such as the stereocontrolled installation of multiple chiral centers and the construction of the labile polyene systems. d-nb.inforsc.org
One notable approach involved a highly convergent route using a series of mild palladium/copper-mediated Stille cross-coupling reactions for fragment assembly and macrocyclization. d-nb.info This strategy also featured a one-pot, site-selective, three-component process to rapidly build molecular complexity. d-nb.info Another successful synthesis utilized an intramolecular Stille coupling for the formation of the macrolactone, which circumvented the problem of isomerization of the tetraene segment. nih.gov The development of these and other new synthetic methods, such as those based on asymmetric aldol (B89426) reactions, is crucial for producing sufficient quantities of chivosazoles for detailed biological studies and for creating structural analogs that are not accessible through biosynthesis. cam.ac.uk These synthetic efforts are vital for establishing structure-activity relationships and for optimizing the biological activity of this class of compounds.
Further Mechanistic Studies on Actin Interaction and Cellular Pathways
Further mechanistic studies are essential to fully elucidate the intricate details of how this compound interacts with actin and influences cellular pathways. While it is known that this compound binds to G-actin and inhibits its polymerization, the precise binding site and the conformational changes it induces in actin require continued investigation. researchgate.netnih.govacs.org X-ray crystallography has provided a structure of this compound bound to actin, revealing that it induces unphysiological actin dimers. nih.govacs.org This structural information is a critical starting point for more detailed studies.
Investigating the downstream cellular consequences of this compound treatment is another important area of future research. The observation that this compound causes different transcriptional effects than latrunculin B suggests that it perturbs distinct cellular signaling pathways. nih.govacs.org Identifying these pathways will provide a more comprehensive understanding of the cellular functions regulated by the actin cytoskeleton. Techniques such as chemogenomic profiling and proteomics can be used to uncover the broader cellular impact of this compound and to identify potential synergistic or antagonistic effects when combined with other drugs. researchgate.netacs.orgnih.gov These studies will not only enhance our understanding of actin biology but also aid in the development of chivosazole-based compounds as targeted research probes and potential therapeutics. nih.gov
Q & A
Q. What experimental approaches are used to study Chivosazole A’s interaction with actin?
this compound’s interaction with actin is primarily investigated using X-ray crystallography and biochemical assays (e.g., actin polymerization inhibition assays). Structural insights are derived from co-crystallization studies, while functional assays measure its impact on actin filament dynamics. For example, competitive binding experiments with latrunculin A or gelsolin can clarify its binding specificity . Actin-affinity chromatography and fluorescence-based assays (e.g., pyrene-actin polymerization) are also employed to quantify binding kinetics .
Q. Which structural analysis techniques are critical for determining this compound’s binding sites on actin?
High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography are pivotal. Cryo-EM resolves conformational changes in actin filaments upon this compound binding, while crystallography identifies atomic-level interactions (e.g., hydrogen bonding, hydrophobic pockets). Computational tools like molecular docking and molecular dynamics simulations supplement experimental data to predict binding stability .
Q. What in vitro models are standard for assessing this compound’s effects on actin dynamics?
Common models include:
- Cell-free actin polymerization assays : Monitor filament elongation rates using purified actin and fluorescence markers.
- Co-sedimentation assays : Quantify actin-binding affinity by separating filament-bound and unbound this compound.
- Live-cell imaging : Track actin cytoskeleton remodeling in cultured cells (e.g., HeLa) treated with this compound .
Advanced Research Questions
Q. How do crystallography and cryo-EM resolve discrepancies in this compound’s binding conformations?
Multi-scale modeling integrates crystallographic data (static binding) with cryo-EM (dynamic filament interactions) to address conformational flexibility. For instance, Allingham et al. (2005) combined crystallography of actin-toxin complexes with biochemical data to resolve conflicting binding modes . Statistical validation (e.g., R-factor analysis) ensures model accuracy .
Q. What methodological challenges arise in synthesizing this compound analogs for structure-activity studies?
Key challenges include:
- Macrolide ring stability : Modifications to the 16-membered ring risk destabilizing the molecule.
- Stereochemical control : Ensuring correct stereochemistry during synthetic steps (e.g., asymmetric catalysis).
- Bioactivity retention : Validating analogs via actin polymerization assays and cytotoxicity screens .
Q. How can researchers address contradictions between biochemical assays and cellular studies of this compound?
Contradictions often stem from cell permeability differences or off-target effects . Solutions include:
- Comparative dose-response curves : Validate in vitro IC₅₀ values against cellular efficacy.
- Knockout models : Use actin-binding protein knockout cell lines to isolate direct effects.
- Multi-omics integration : Combine proteomics (actin interactome) and transcriptomics to identify secondary pathways .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for comparing this compound’s actin-binding data across studies?
Use meta-analysis frameworks with standardized effect sizes (e.g., Cohen’s d) to aggregate data. Account for variability via mixed-effects models. Tools like R’s metafor package or Python’s statsmodels enable robust cross-study comparisons .
Q. How can researchers ensure reproducibility in actin polymerization assays with this compound?
- Standardize buffers : Use consistent ATP/G-actin concentrations (e.g., 2 mM ATP, 4 µM actin).
- Include controls : Latrunculin A (positive control) and DMSO (vehicle control).
- Blind data analysis : Prevent bias by anonymizing treatment groups during quantification .
Experimental Design & Validation
Q. What criteria define a robust hypothesis for this compound’s mechanism of action?
Apply the FINER framework :
Q. How should researchers design studies to explore this compound’s synergy with other actin-targeting compounds?
Use combinatorial dose matrices and synergy scoring models (e.g., Chou-Talalay method). Validate with isobologram analysis and mechanistic studies (e.g., co-immunoprecipitation for actin complex stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
